3,4-Dibromo-2-fluorobenzoyl chloride is a chemical compound classified as a benzoyl chloride. Its molecular formula is and it features two bromine atoms and one fluorine atom attached to a benzoyl chloride structure. This compound is recognized for its high reactivity, which allows it to participate in various
The products formed from these reactions vary based on the nucleophile involved. For instance, when reacting with an amine, an amide is produced, while reaction with an alcohol results in an ester.
3,4-Dibromo-2-fluorobenzoyl chloride exhibits significant biological activity due to its ability to modify biomolecules. Its high reactivity allows it to interact with various biological targets, facilitating studies in drug development and biochemical pathways. The compound serves as a precursor for synthesizing pharmaceuticals and diagnostic agents, contributing to its relevance in medicinal chemistry .
The synthesis of 3,4-Dibromo-2-fluorobenzoyl chloride typically involves:
3,4-Dibromo-2-fluorobenzoyl chloride has diverse applications across various scientific fields:
The interactions of 3,4-Dibromo-2-fluorobenzoyl chloride with biological molecules are crucial for understanding its mechanism of action. The compound's reactivity towards nucleophiles allows it to form covalent bonds with various biomolecules, which is particularly useful in drug design and biochemical research .
Several compounds share structural similarities with 3,4-Dibromo-2-fluorobenzoyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 4-Bromo-2-fluorobenzoyl chloride | 151982-51-3 | Contains one bromine and one fluorine atom |
| 2-Fluorobenzoyl chloride | Not specified | Lacks bromine substituents |
| 3,4-Dibromobenzoyl chloride | Not specified | Contains two bromine atoms without fluorine |
3,4-Dibromo-2-fluorobenzoyl chloride is unique due to the combination of both bromine and fluorine atoms. This specific arrangement enhances its reactivity profile compared to other benzoyl chlorides, allowing for unique interactions and transformations that are not achievable with other similar compounds .
3,4-Dibromo-2-fluorobenzoyl chloride represents a systematically named halogenated aromatic acyl chloride derivative with the International Union of Pure and Applied Chemistry designation reflecting its precise substitution pattern on the benzene ring [2] [3]. The molecular formula C₇H₂Br₂ClFO corresponds to a molecular weight of 316.35 grams per mole, with the Chemical Abstracts Service registry number 1803716-16-6 [2] [3]. The compound features a benzoyl chloride functional group (-COCl) attached to a benzene ring bearing two bromine atoms at the 3 and 4 positions and one fluorine atom at the 2 position relative to the carbonyl-bearing carbon [2].
The structural diversity within this class of compounds is exemplified by several positional isomers that maintain the same molecular formula while differing in halogen placement patterns [4] [5] [6]. 4,5-Dibromo-2-fluorobenzoyl chloride (Chemical Abstracts Service: 1803837-33-3) represents a constitutional isomer where the bromine atoms occupy the 4 and 5 positions rather than 3 and 4 [4]. Similarly, 3,5-Dibromo-2-fluorobenzoyl chloride (Chemical Abstracts Service: 497181-26-7) displays an alternative substitution pattern with bromines at the 3 and 5 positions [5] [6]. The 2,3-Dibromo-6-fluorobenzoyl chloride isomer (Chemical Abstracts Service: 1804417-33-1) demonstrates yet another arrangement where the fluorine atom migrates to the 6 position while bromines occupy adjacent 2 and 3 positions .
Related mono-brominated analogs include 4-Bromo-2-fluorobenzoyl chloride (Chemical Abstracts Service: 151982-51-3) with molecular formula C₇H₃BrClFO and molecular weight 237.45 grams per mole [8] [9], and 3-Bromo-2-fluorobenzoyl chloride (Chemical Abstracts Service: 374554-41-3) sharing identical molecular parameters but differing in bromine position [10] [11]. These structural variations demonstrate the principle of constitutional isomerism where compounds share identical molecular formulas but exhibit different connectivity patterns among their constituent atoms [12] [13].
The International Union of Pure and Applied Chemistry nomenclature system systematically accounts for the hierarchical priority of functional groups, with the benzoyl chloride moiety serving as the principal functional group and the halogen substituents designated as secondary prefixes according to their ring positions [13]. The systematic name construction follows the pattern: position numbers for substituents + substituent names (in alphabetical order) + parent chain name + functional group suffix, yielding 3,4-dibromo-2-fluorobenzoyl chloride [13].
The nuclear magnetic resonance spectroscopic characterization of 3,4-Dibromo-2-fluorobenzoyl chloride presents distinctive features arising from the extensive halogenation pattern and the electron-withdrawing carbonyl chloride functionality [14] [15] [16]. The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum exhibits a simplified pattern due to the limited number of aromatic protons remaining after multiple halogen substitutions [14] [16].
The aromatic region typically displays two distinct proton environments corresponding to H-5 and H-6 positions [14] [15]. The H-5 proton, positioned between two bromine atoms, appears as a doublet in the range of 7.5-7.8 parts per million due to meta-coupling with the fluorine atom ($$^{3}J{HF}$$ = 6-10 hertz) [15] [16]. The H-6 proton, adjacent to the fluorine substituent, resonates as a doublet at 7.2-7.6 parts per million with characteristic ortho-coupling to fluorine ($$^{2}J{HF}$$ = 20-25 hertz) [15] [16].
The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides comprehensive structural information through carbon chemical shift assignments and fluorine-carbon coupling patterns [14] [17] [18]. The carbonyl carbon (C=O) exhibits a characteristic resonance around 165 parts per million, consistent with acyl chloride functionality [19] [17]. The C-1 carbon bearing the carbonyl group appears in the range of 130-135 parts per million [19] [17].
The fluorine-bearing carbon (C-2) displays a distinctive doublet at 155-160 parts per million due to direct carbon-fluorine coupling ($$^{1}J_{CF}$$ = 240-260 hertz) [20] [19]. The bromine-substituted carbons (C-3 and C-4) resonate in the range of 110-120 parts per million, reflecting the electron-withdrawing effect of bromine substituents [19] [18]. The remaining aromatic carbons (C-5 and C-6) appear at 125-140 parts per million with observable fluorine coupling effects [19] [18].
Fluorine-carbon coupling manifests throughout the spectrum, with $$^{2}J{CF}$$ values of 20-30 hertz for carbons ortho to fluorine, $$^{3}J{CF}$$ values of 5-15 hertz for meta carbons, and $$^{4}J_{CF}$$ values of 2-5 hertz for para carbons [20] [19]. These coupling patterns provide definitive evidence for the fluorine substitution pattern and assist in complete structural assignment [20] [19].
The mass spectrometric analysis of 3,4-Dibromo-2-fluorobenzoyl chloride under electron ionization conditions reveals characteristic fragmentation pathways typical of halogenated benzoyl chlorides [21] [22] [23]. The molecular ion peak appears at mass-to-charge ratio 316/318/320 displaying the distinctive bromine isotope pattern with intensity ratios reflecting the presence of two bromine atoms [21] [22].
The base peak frequently corresponds to the loss of the carbonyl chloride group ([M-COCl]⁺) generating a fragment ion at mass-to-charge ratio 253/255/257, which represents the [C₆H₂Br₂F]⁺ aromatic fragment [21] [22] [23]. This fragmentation pathway reflects the preferential cleavage of the relatively weak carbon-carbonyl bond under high-energy conditions [21] [23].
Secondary fragmentation processes include the loss of chlorine radical ([M-Cl]⁺) producing ions at mass-to-charge ratio 281/283/285 with moderate intensity [21] [22]. Sequential halogen losses generate additional fragments including [C₇H₂BrF]⁺- * at *mass-to-charge ratio 217/219 resulting from bromine elimination, and [C₆HBrF]⁺ at mass-to-charge ratio 174/176 from combined bromine and carbon monoxide losses [21] [22].
The fragmentation pattern follows established mechanisms for benzoyl chlorides where acylium ion formation (R-CO⁺) competes with aromatic stabilization [21] [23]. The electron-withdrawing effects of multiple halogens influence fragment stability, with fluorine providing the strongest stabilization due to its high electronegativity [21] [24]. The bromine isotope patterns (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) create characteristic doublet patterns for all bromine-containing fragments, facilitating structural identification [21] [24].
Additional minor fragments include [C₆H₂F]⁺- * at *mass-to-charge ratio 96 from complete bromine loss, and various rearrangement products characteristic of substituted aromatics under electron ionization conditions [21] [22]. The fragmentation efficiency follows the general trend of decreasing bond strength: C-Cl > C-Br > C-F, with the carbon-fluorine bond remaining largely intact throughout most fragmentation pathways [21] [24].
The molecular geometry of 3,4-Dibromo-2-fluorobenzoyl chloride exhibits characteristics typical of multiply halogenated aromatic compounds, with structural parameters influenced by the electronic effects of electron-withdrawing substituents and steric interactions between adjacent halogen atoms [25] [26] [27]. While specific crystallographic data for this exact compound remains limited in the literature, theoretical predictions and analogous structures provide insight into expected geometric parameters [26] [27] [28].
The aromatic ring maintains near-planar geometry with carbon-carbon bond lengths ranging from 1.39 to 1.42 angstroms, consistent with aromatic character despite extensive halogen substitution [26] [27] [29]. The carbon-bromine bond lengths are expected to fall within 1.90-1.95 angstroms, typical for carbon(sp²)-bromine bonds in aromatic systems [26] [27] [28]. The carbon-fluorine bond length should approximate 1.35-1.38 angstroms, reflecting the strong ionic character of aromatic carbon-fluorine bonds [26] [27].
The carbonyl functionality displays standard geometric parameters with a carbon-oxygen double bond length of approximately 1.20-1.22 angstroms and a carbon-chlorine bond length of 1.78-1.82 angstroms [26] [29]. The carbon-carbon bond connecting the aromatic ring to the carbonyl group typically measures 1.48-1.52 angstroms [26] [29].
Bond angles within the aromatic system remain close to the ideal 120 degrees despite halogen substitution effects [26] [27]. The bromine-carbon-bromine angle at the C-3/C-4 positions maintains approximately 120 degrees, while fluorine-carbon-carbon angles show minimal deviation from aromatic norms [26] [27]. The dihedral angle between the carbonyl chloride group and the aromatic plane typically ranges from 0 to 30 degrees, influenced by electronic conjugation and steric factors [30] [27].
Intermolecular interactions in the crystal lattice likely involve halogen bonding between electron-deficient halogen atoms and electron-rich regions of neighboring molecules [31] [27] [28]. Sulfur-halogen, oxygen-halogen, and halogen-halogen contacts frequently dominate crystal packing arrangements in halogenated aromatic compounds [31] [27] [28]. The electron-withdrawing nature of the carbonyl chloride group enhances the positive sigma-hole character of adjacent halogens, promoting directional intermolecular interactions [27] [28].